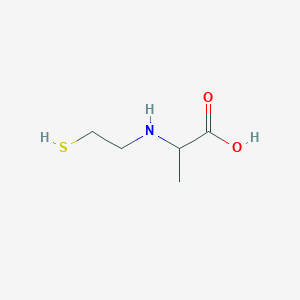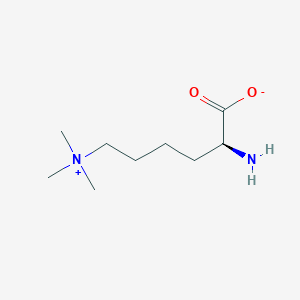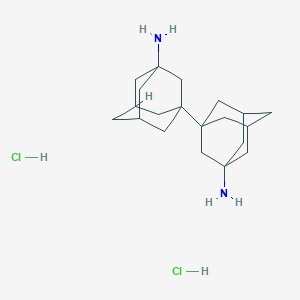
4-Iminocyclohexa-2,5-dien-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iminocyclohexa-2,5-dien-1-amine is a compound that belongs to the family of quinoid compounds. These compounds are known for their broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, antiallergic, and anticancer properties . The structure of this compound consists of a cyclohexadiene ring with an imine group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Iminocyclohexa-2,5-dien-1-amine can be synthesized through several methods. One common method involves the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines, followed by oxidation with m-chloroperoxybenzoic acid . Another method includes the hydrohalogenation of quinone imines . These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-quality compounds for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iminocyclohexa-2,5-dien-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imines, which are known for their biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperoxybenzoic acid for oxidation, hydrogen gas with a catalyst for reduction, and various halogenating agents for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include quinone imines, reduced amines, and various substituted derivatives. These products have diverse applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
4-Iminocyclohexa-2,5-dien-1-amine has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Iminocyclohexa-2,5-dien-1-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes . Its ability to form reactive intermediates, such as quinone imines, contributes to its biological activities, including cytotoxicity and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-Iminocyclohexa-2,5-dien-1-amine is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Quinone imines: These compounds share a similar quinoid structure and exhibit comparable biological activities.
Cyclohexa-2,5-diene-1,4-dione derivatives: These derivatives have different functional groups but share the cyclohexadiene core, leading to similar reactivity and applications.
The uniqueness of this compound lies in its specific imine group, which allows for diverse chemical reactions and a broad range of applications in various fields .
Eigenschaften
IUPAC Name |
4-iminocyclohexa-2,5-dien-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-5,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKLQJFQAQSRIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=N)C=CC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16562-40-6 |
Source


|
| Record name | 4(1H)-Pyridinimine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016562406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)
![[(Z)-[(E)-4-(2,4,6-Trimethylphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B103236.png)




![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)



